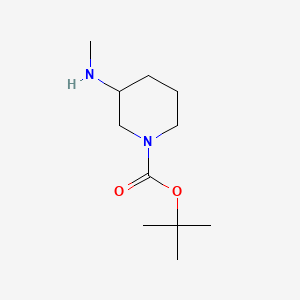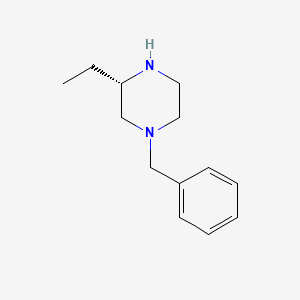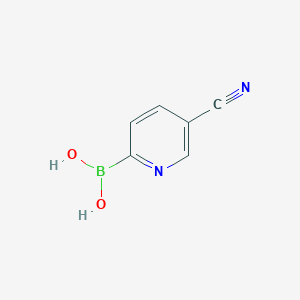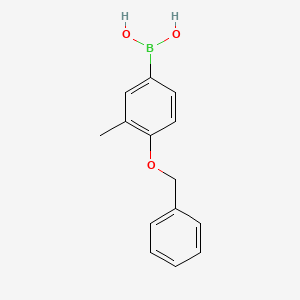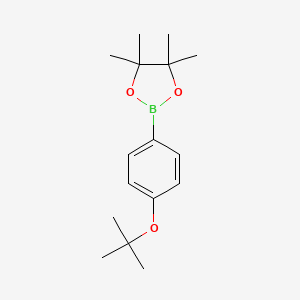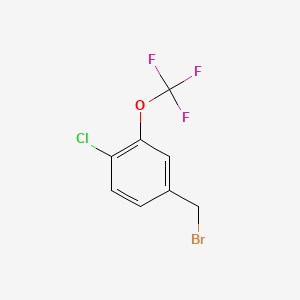
4-Fluorpicolinsäure
Übersicht
Beschreibung
4-Fluoropicolinic acid (4-FP) is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular formula of C6H4FNO2. 4-FP is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in various organic reactions. In addition, 4-FP has been studied for its potential use as a therapeutic agent for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antitumormitteln
4-Fluorpicolinsäure: wurde auf ihre potenzielle Verwendung bei der Entwicklung von Antitumormitteln untersucht. Forschungen haben gezeigt, dass fluorierte Derivate der Picolinsäure, wenn sie in Rhenium(I)-Tricarbonylkomplexen verwendet werden, signifikante in-vitro-Antitumoraktivitäten aufweisen . Diese Komplexe wurden gegen verschiedene Krebszelllinien, darunter Lungenkrebszellen, getestet und haben vielversprechende Ergebnisse als potenzielle Therapeutika gezeigt.
Fluoreszenzmikroskopie
Im Bereich der Fluoreszenzmikroskopie könnte This compound eine Rolle als Fluorophor oder als Teil einer fluorophormarkierten Sonde spielen . Fluoreszenzmikroskopie ist eine entscheidende bildgebende Technik in der biologischen Forschung, und die Entwicklung neuer fluoreszierender Verbindungen ist für die Weiterentwicklung dieses Bereichs unerlässlich. Die einzigartigen Eigenschaften von fluorierten Verbindungen machen sie zu geeigneten Kandidaten für die Schaffung stabilerer und spezifischerer Bildgebungswerkzeuge.
Nukleinsäure-Therapeutika
Modifizierte Nukleinsäuren oder Xenonukleinsäuren (XNAs) sind eine aufkommende Klasse von Therapeutika mit verbesserter Stabilität und Aktivität. This compound könnte zu diesem Bereich beitragen, indem sie Teil modifizierter Nukleotide ist, die die Stabilität und Paarungseigenschaften dieser therapeutischen Nukleinsäuren verbessern . Dies könnte zur Entwicklung von Therapeutika der nächsten Generation führen, die in klinischen Umgebungen bessere Leistungen erbringen.
Synthetische organische Chemie
Als fluorierter Baustein ist This compound wertvoll in der synthetischen organischen Chemie . Ihre Einbindung in synthetische Pfade kann Fluoratome in Zielmoleküle einführen, was für Pharmazeutika und Agrochemikalien aufgrund der einzigartigen Eigenschaften, die Fluor vermittelt, wie z. B. erhöhte Lipophilie und metabolische Stabilität, sehr wünschenswert ist.
Studien zu Wasserstoffbrückenbindungsnetzwerken
Die Untersuchung von Wasserstoffbrückenbindungsnetzwerken ist entscheidend für das Verständnis molekularer Wechselwirkungen. This compound kann Teil von Verbindungen sein, die einzigartige Wasserstoffbrückenbindungsnetzwerke bilden, die in der Strukturbiologie und Chemie von Interesse sind . Diese Studien können zu Erkenntnissen über das Verhalten von Molekülen in verschiedenen Umgebungen führen und zur Entwicklung neuer Medikamente und Materialien beitragen.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4-Fluoropicolinic acid, a derivative of Picolinic acid, is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
4-Fluoropicolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the disruption of processes that are crucial for the survival and replication of certain pathogens, making 4-Fluoropicolinic acid an effective anti-infective and immunomodulator .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport By disrupting the function of ZFPs, 4-Fluoropicolinic acid may affect various biochemical pathways that rely on these proteins
Pharmacokinetics
It is known that the compound is a pyridine carboxylate metabolite of tryptophan As such, it is likely that it shares some pharmacokinetic properties with other pyridine carboxylates These may include absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability
Result of Action
The result of 4-Fluoropicolinic acid’s action is the inhibition of certain processes crucial for the survival and replication of pathogens. This makes it an effective anti-infective and immunomodulator . It has been shown to be anti-viral in vitro and in vivo , suggesting that it could be used to treat various viral infections.
Biochemische Analyse
Biochemical Properties
4-Fluoropicolinic acid plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds such as drugs and pesticides . It interacts with various enzymes and proteins, including those involved in acid-base neutralization reactions, leading to the formation of salts . The nature of these interactions often involves the carboxylic acid group of 4-Fluoropicolinic acid forming ionic bonds with basic amino acid residues in proteins, thereby influencing the protein’s structure and function.
Cellular Effects
The effects of 4-Fluoropicolinic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoropicolinic acid can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 4-Fluoropicolinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For example, the fluorine atom in 4-Fluoropicolinic acid can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to changes in enzyme activity . Additionally, 4-Fluoropicolinic acid can influence gene expression by binding to DNA or RNA, thereby affecting the transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoropicolinic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoropicolinic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Fluoropicolinic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-Fluoropicolinic acid vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to vital organs such as the liver and kidneys . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
4-Fluoropicolinic acid is involved in various metabolic pathways, including those related to the degradation of fluorinated aromatic compounds. It interacts with enzymes such as phenol hydroxylase, which catalyzes the conversion of 4-Fluoropicolinic acid into other metabolites . These interactions can affect the overall metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-Fluoropicolinic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-Fluoropicolinic acid across cellular membranes and its accumulation in specific cellular compartments . The localization and accumulation of 4-Fluoropicolinic acid can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 4-Fluoropicolinic acid is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 4-Fluoropicolinic acid in specific subcellular regions can affect its interactions with other biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
4-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJINJNLDNIFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592834 | |
| Record name | 4-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-78-4 | |
| Record name | 4-Fluoro-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


